molecular formula C6H10NO4- B13906177 D-Glutamic acid, 5-methyl ester

D-Glutamic acid, 5-methyl ester

Cat. No.: B13906177
M. Wt: 160.15 g/mol
InChI Key: ZGEYCCHDTIDZAE-SCSAIBSYSA-M
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Description

D-Glutamic acid, 5-methyl ester: is a derivative of D-glutamic acid, an amino acid that plays a crucial role in various biochemical processes. This compound is characterized by the presence of a methyl ester group at the fifth position of the glutamic acid molecule. It is commonly used in peptide synthesis and other organic synthesis applications due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Esterification: One common method involves the esterification of D-glutamic acid with methanol in the presence of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid.

    Industrial Production: Industrial production methods often involve similar esterification processes but on a larger scale.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride.

    Substitution: Various nucleophiles depending on the desired substitution product.

Major Products:

    Oxidation: Oxidized derivatives of D-glutamic acid.

    Reduction: Reduced derivatives with altered functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the ester group.

Mechanism of Action

Molecular Targets and Pathways: D-Glutamic acid, 5-methyl ester exerts its effects primarily through interactions with glutamate receptors. It activates both ionotropic and metabotropic glutamate receptors, including non-NMDA (AMPA and kainate) and NMDA receptors . These interactions play a crucial role in neurotransmission and various cellular processes.

Properties

Molecular Formula

C6H10NO4-

Molecular Weight

160.15 g/mol

IUPAC Name

(2R)-2-amino-5-methoxy-5-oxopentanoate

InChI

InChI=1S/C6H11NO4/c1-11-5(8)3-2-4(7)6(9)10/h4H,2-3,7H2,1H3,(H,9,10)/p-1/t4-/m1/s1

InChI Key

ZGEYCCHDTIDZAE-SCSAIBSYSA-M

Isomeric SMILES

COC(=O)CC[C@H](C(=O)[O-])N

Canonical SMILES

COC(=O)CCC(C(=O)[O-])N

Origin of Product

United States

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